![molecular formula C12H8Cl4O2 B14213144 2',3',5,6-Tetrachloro-3,4-dihydro[1,1'-biphenyl]-3,4-diol CAS No. 820249-90-9](/img/structure/B14213144.png)
2',3',5,6-Tetrachloro-3,4-dihydro[1,1'-biphenyl]-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,3’,5,6-Tetrachloro-3,4-dihydro[1,1’-biphenyl]-3,4-diol is a chlorinated biphenyl derivative This compound is characterized by the presence of four chlorine atoms and two hydroxyl groups attached to the biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,5,6-Tetrachloro-3,4-dihydro[1,1’-biphenyl]-3,4-diol typically involves the chlorination of biphenyl derivatives followed by hydroxylation. One common method involves the use of chlorinating agents such as chlorine gas or sulfuryl chloride under controlled conditions to introduce chlorine atoms at specific positions on the biphenyl ring. Subsequent hydroxylation can be achieved using reagents like hydrogen peroxide or other oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and hydroxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize yield and purity .
化学反応の分析
Types of Reactions
2’,3’,5,6-Tetrachloro-3,4-dihydro[1,1’-biphenyl]-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove chlorine atoms or convert hydroxyl groups to hydrogen atoms.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products
Oxidation: Formation of tetrachloroquinones or other oxidized biphenyl derivatives.
Reduction: Formation of less chlorinated biphenyls or completely dechlorinated biphenyls.
Substitution: Formation of biphenyl derivatives with various functional groups replacing chlorine atoms.
科学的研究の応用
2’,3’,5,6-Tetrachloro-3,4-dihydro[1,1’-biphenyl]-3,4-diol has several scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of 2’,3’,5,6-Tetrachloro-3,4-dihydro[1,1’-biphenyl]-3,4-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include oxidative stress response, signal transduction, and gene expression regulation .
類似化合物との比較
Similar Compounds
2,2’,5,5’-Tetrachlorobiphenyl: A similar chlorinated biphenyl with chlorine atoms at different positions.
2,3,5,6-Tetrachloroterephthalate: A related compound with a similar chlorination pattern but different functional groups.
2,3’,4’,5-Tetrachlorobiphenyl: Another chlorinated biphenyl with a different substitution pattern
Uniqueness
2’,3’,5,6-Tetrachloro-3,4-dihydro[1,1’-biphenyl]-3,4-diol is unique due to the specific arrangement of chlorine atoms and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry .
特性
CAS番号 |
820249-90-9 |
|---|---|
分子式 |
C12H8Cl4O2 |
分子量 |
326.0 g/mol |
IUPAC名 |
3,4-dichloro-5-(2,3-dichlorophenyl)cyclohexa-3,5-diene-1,2-diol |
InChI |
InChI=1S/C12H8Cl4O2/c13-7-3-1-2-5(9(7)14)6-4-8(17)12(18)11(16)10(6)15/h1-4,8,12,17-18H |
InChIキー |
HRJPFYFCEMSHJS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC(C(C(=C2Cl)Cl)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


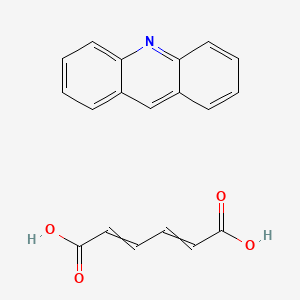
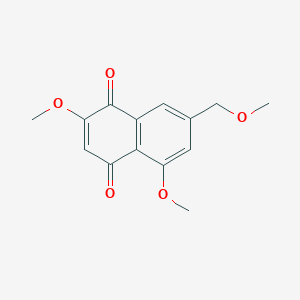
![Phosphonic acid, [[2-(2,2-diphenylethenyl)phenyl]methyl]-, diethyl ester](/img/structure/B14213070.png)
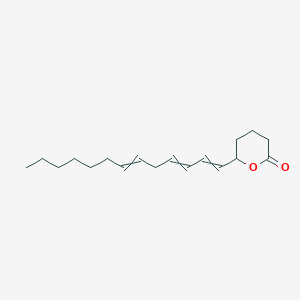
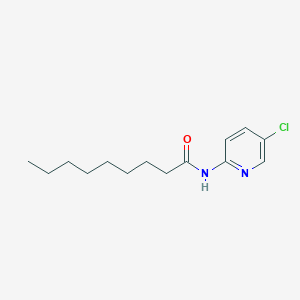
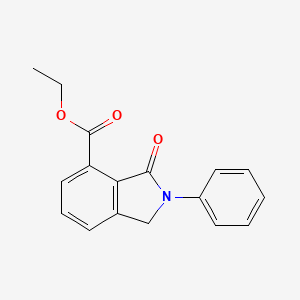
![Formamide, N-[3-(5-bromo-2-pyridinyl)-2-propynyl]-](/img/structure/B14213091.png)
![4'-(Dibutylamino)-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14213092.png)
![{2,4,6-Tris[bis(trimethylsilyl)methyl]phenyl}phosphane](/img/structure/B14213094.png)
![1-[(1S)-1-Phenylethyl]-2,3,5,6,7,7a-hexahydro-1H-indole](/img/structure/B14213100.png)
![[(Iodoboranediyl)bis(methylene)]bis(diiodoborane)](/img/structure/B14213110.png)
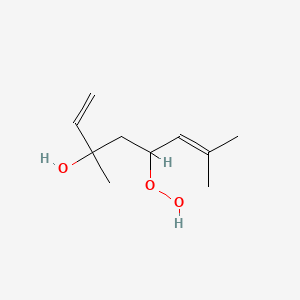
![2-(Trifluoromethyl)-N-[2-(3,5,6-trifluoropyridin-2-yl)ethyl]benzamide](/img/structure/B14213122.png)
![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-4-carboxamide](/img/structure/B14213130.png)
